N-(5-Amino-2-methylphenyl)-4-(hexyloxy)benzamide
Description
Properties
IUPAC Name |
N-(5-amino-2-methylphenyl)-4-hexoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-3-4-5-6-13-24-18-11-8-16(9-12-18)20(23)22-19-14-17(21)10-7-15(19)2/h7-12,14H,3-6,13,21H2,1-2H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQLHDDLQOWKDPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-Amino-2-methylphenyl)-4-(hexyloxy)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 326.43 g/mol. Its structure includes an amino group, which can engage in hydrogen bonding, and a hexyloxy substituent that enhances its hydrophobic interactions. These features contribute to its biological activity, particularly in cancer therapy and as an inhibitor of histone deacetylases (HDACs) .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Histone Deacetylase Inhibition : The compound has been shown to inhibit HDACs, which play a crucial role in the regulation of gene expression. Inhibition of these enzymes can lead to cell cycle arrest and apoptosis in cancer cells .
- Anticancer Properties : Research indicates that this compound may exhibit anticancer effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines .
Anticancer Effects
Numerous studies have highlighted the anticancer potential of this compound:
- Cell Proliferation Inhibition : In vitro assays demonstrate that the compound significantly reduces the growth of cancer cell lines, including breast and osteogenic sarcoma cells .
- Apoptosis Induction : Mechanistic studies reveal that treatment with this compound results in increased markers of apoptosis, suggesting it triggers programmed cell death pathways .
Other Biological Activities
In addition to its anticancer properties, this compound has been investigated for other biological activities:
- Antimicrobial Activity : Preliminary investigations suggest potential antimicrobial effects, although further studies are needed to elucidate this aspect .
- Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects, contributing to its therapeutic profile in various diseases .
Case Studies and Research Findings
Several case studies have been conducted to evaluate the efficacy and safety of this compound:
- Study on Cancer Cell Lines :
- Mechanistic Study on HDAC Inhibition :
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds can provide insights into the unique properties of this compound:
| Compound Name | HDAC Inhibition | Anticancer Activity | Other Activities |
|---|---|---|---|
| This compound | Yes | Significant | Antimicrobial |
| N-(4-Aminophenyl)-2-(hexyloxy)benzamide | Moderate | Moderate | Antioxidant |
| Benzamide derivatives | Variable | Low to Moderate | Anti-inflammatory |
Scientific Research Applications
Chemistry
In the field of organic chemistry, N-(5-Amino-2-methylphenyl)-4-(hexyloxy)benzamide serves as a versatile building block for synthesizing more complex organic molecules. Its functional groups allow for various chemical modifications, making it a valuable component in the development of new compounds.
Biological Applications
This compound has been investigated for its biochemical properties, particularly its potential role as a probe in enzyme interaction studies. The amino group can form hydrogen bonds with biological macromolecules, enhancing its utility in biological assays.
Anticancer Properties
Recent studies have highlighted the compound's ability to inhibit cancer cell proliferation. For instance, in vitro tests have demonstrated its cytotoxic effects on various cancer cell lines:
| Cell Line | IC50 Value (µM) | Effect Observed |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induced apoptosis |
| IGROV-1 (Ovarian Cancer) | 12 | Inhibited proliferation |
These findings suggest that this compound could be developed as a therapeutic agent against specific types of cancer.
Antioxidant Activity
Compounds similar to this compound have shown antioxidant properties, which may contribute to their therapeutic effects against diseases related to oxidative stress. This aspect is crucial for further research into its potential health benefits.
Medical Applications
This compound is also being explored for its therapeutic properties beyond oncology. It has been identified as having potential anti-inflammatory effects and may serve as an ocular tension depressor, similar to other benzamide derivatives used in treating glaucoma .
In Vivo Studies
Preclinical evaluations using mouse models with xenograft tumors showed that treatment with this compound resulted in significant tumor growth inhibition compared to control groups:
| Treatment Group | Tumor Volume Reduction (%) |
|---|---|
| Control | 0 |
| Compound | 45 |
This data underscores the compound's potential as a therapeutic agent in oncology.
Comparison with Similar Compounds
Alkoxy Chain Length Variants
Key Insight : Extending the alkoxy chain from hexyloxy to heptyloxy increases molecular weight and lipophilicity, which could enhance blood-brain barrier penetration but reduce solubility .
Substituent Modifications on the Aromatic Ring
Key Insight: The position and nature of substituents on the aromatic ring significantly influence electronic properties and binding interactions. The 5-amino group in the target compound may enhance interactions with polar residues in enzymes or receptors compared to methoxy variants .
Alkoxy Group Functionalization
Key Insight: Replacing hexyloxy with phenoxyethoxy introduces aromaticity and bulkiness, which may hinder target binding but improve thermal stability. Conversely, methoxyethoxy enhances solubility due to polarity .
Preparation Methods
Synthesis of 5-Amino-2-methylphenylamine (Key Intermediate)
The synthesis of 5-amino-2-methylphenylamine involves the following:
These methods provide the aromatic amine with the amino group positioned at the 5-position and methyl substitution at the 2-position.
Preparation of 4-(Hexyloxy)benzoyl Chloride
- The 4-(hexyloxy)benzoic acid is converted to its acid chloride by reaction with thionyl chloride (SOCl2) or oxalyl chloride under reflux conditions in an inert solvent such as dichloromethane or chloroform.
- The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.
Amide Coupling Reaction
| Parameter | Details |
|---|---|
| Reactants | 5-Amino-2-methylphenylamine and 4-(hexyloxy)benzoyl chloride |
| Solvent | Dichloromethane (DCM) or similar organic solvents |
| Base | Triethylamine (TEA) or pyridine to neutralize HCl formed |
| Temperature | Reflux or room temperature depending on reactivity |
| Reaction Time | Several hours until completion monitored by TLC or HPLC |
| Workup | Extraction, washing with aqueous layers, drying over MgSO4 |
| Purification | Recrystallization or column chromatography |
This method yields this compound as a purified product suitable for research applications.
Representative Reaction Scheme
Synthesis of 5-Amino-2-methylphenylamine:
Starting from 5-nitro-2-methylphenol → reduction or substitution → 5-amino-2-methylphenylamine.Synthesis of 4-(Hexyloxy)benzoyl chloride:
4-(Hexyloxy)benzoic acid + SOCl2 → 4-(Hexyloxy)benzoyl chloride.Amide bond formation:
5-Amino-2-methylphenylamine + 4-(Hexyloxy)benzoyl chloride + TEA → this compound.
Data Table Summarizing Key Preparation Parameters
Research Findings and Optimization Notes
- The amide bond formation is generally straightforward but requires anhydrous conditions to prevent hydrolysis of acid chloride.
- Triethylamine serves dual roles as a base and scavenger for HCl, improving yield and purity.
- Reflux in dichloromethane provides an optimal balance between reaction rate and product stability.
- Purification by recrystallization from suitable solvents (e.g., petroleum ether/ethyl acetate mixtures) yields high-purity crystalline product.
- Alternative coupling agents like carbodiimides (e.g., EDC, DCC) can be explored for milder conditions but are less common for this compound.
- The amino group on the phenyl ring can be sensitive to oxidation; thus, inert atmosphere or antioxidants may be used during synthesis and storage.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
